molecular formula C8H9BO3 B1224821 3-Acetylphenylboronic acid CAS No. 204841-19-0

3-Acetylphenylboronic acid

Cat. No.: B1224821
CAS No.: 204841-19-0
M. Wt: 163.97 g/mol
InChI Key: SJGGDZCTGBKBCK-UHFFFAOYSA-N
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Description

3-Acetylphenylboronic acid is an organic compound with the molecular formula C8H9BO3. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is a white crystalline solid with a faint aromatic odor. It is soluble in organic solvents such as alcohols, ketones, and ethers but is sparingly soluble in water .

Biochemical Analysis

Biochemical Properties

3-Acetylphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . It is also involved in the synthesis of aryl fluorides through electrophilic fluorination reactions using acetyl hypofluorite . The compound interacts with various enzymes and proteins, facilitating these reactions by acting as a substrate. The nature of these interactions often involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes by modifying their active sites . This mechanism is crucial in regulating enzyme activity and, consequently, the biochemical pathways they control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is chemically stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism. Its interactions with specific enzymes can either enhance or inhibit their activity, leading to changes in the flow of metabolites through the pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it ensures that the compound is present in the right place at the right time to interact with its target biomolecules. The effects of this compound on cellular function are thus closely tied to its subcellular distribution.

Preparation Methods

3-Acetylphenylboronic acid can be synthesized through several methods:

Chemical Reactions Analysis

3-Acetylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Acetylphenylboronic acid has several applications in scientific research:

Properties

IUPAC Name

(3-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGDZCTGBKBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370201
Record name 3-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204841-19-0
Record name 3-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Acetylphenylboronic acid in the synthesis of anion receptors?

A1: this compound serves as a key building block for synthesizing meso-phenylboronic acid functionalized calix[4]pyrroles (C4Ps), specifically the derivative 3b in the study []. This derivative acts as a supramolecular receptor for various anions due to the presence of boronic acid functionality and its ability to form hydrogen bonds.

Q2: How does the structure of the calix[4]pyrrole derivative incorporating this compound impact its anion binding affinity?

A2: The research found that the C4P derivative 3b, synthesized using this compound, exhibited higher binding affinity for anions compared to another derivative, 3a []. This enhanced affinity is attributed to the presence of additional NH and/or OH groups in 3b, introduced by the this compound moiety. These groups participate in cooperative hydrogen bonding interactions with the anions, leading to stronger binding.

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